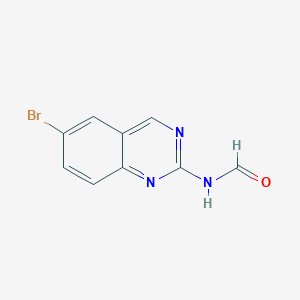![molecular formula C12H23N B12275310 (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine](/img/structure/B12275310.png)
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine typically involves the reaction of norbornane derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of norbornane with ethyl and propyl amines, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions, but with optimized conditions to maximize yield and purity. This often includes the use of catalysts and specific reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine involves its interaction with specific molecular targets, such as NMDA receptors. This compound acts as an antagonist at the phencyclidine binding site of the NMDA receptor, which is involved in the regulation of ion flow at excitatory synapses. This interaction can modulate neurotransmitter activity and has implications for the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}propan-1-amine: Shares a similar bicyclic structure but with different alkyl substituents.
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of an amine.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone functional group, offering different reactivity and applications.
Uniqueness
(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine is unique due to its specific combination of a norbornane framework with ethyl and propyl amine substituents. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H23N/c1-3-6-13-9(2)12-8-10-4-5-11(12)7-10/h9-13H,3-8H2,1-2H3 |
InChI Key |
SCTWEZAIVUKRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


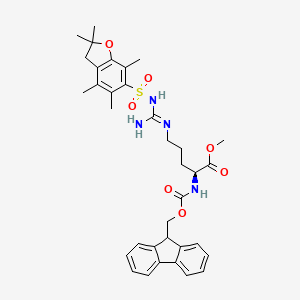
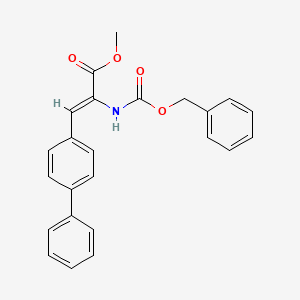
![6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12275239.png)
![(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B12275240.png)
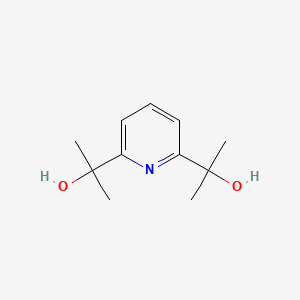

![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12275249.png)
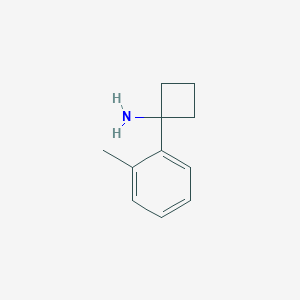

![N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
![6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide](/img/structure/B12275289.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12275292.png)
![Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B12275298.png)
